molecular formula C10H12BrN B2392499 5-bromo-1-ethyl-2,3-dihydro-1H-indole CAS No. 1780973-25-2

5-bromo-1-ethyl-2,3-dihydro-1H-indole

Cat. No.: B2392499
CAS No.: 1780973-25-2
M. Wt: 226.117
InChI Key: ATBOIVVGHOULCR-UHFFFAOYSA-N
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Description

5-bromo-1-ethyl-2,3-dihydro-1H-indole is a brominated derivative of indoline, a heterocyclic organic compound. Indoline derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The bromine atom at the 5-position of the indoline ring enhances the compound’s reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-ethyl-2,3-dihydro-1H-indole typically involves the bromination of 1-ethylindoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indoline ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-ethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-1-ethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-ethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which together enhance its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-bromo-1-ethyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBOIVVGHOULCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780973-25-2
Record name 5-bromo-1-ethyl-2,3-dihydro-1H-indole
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